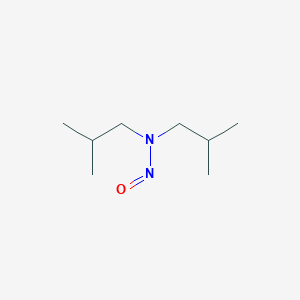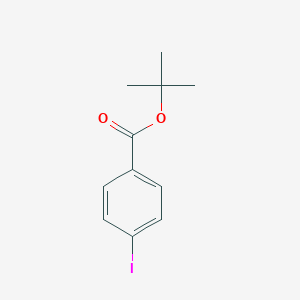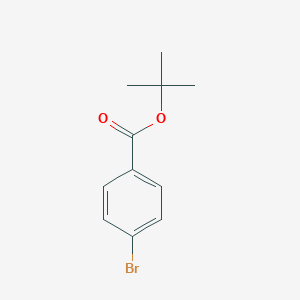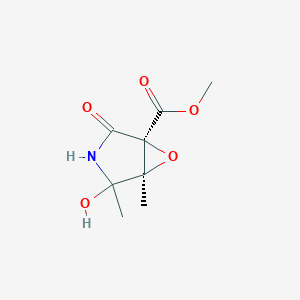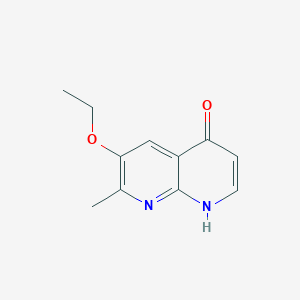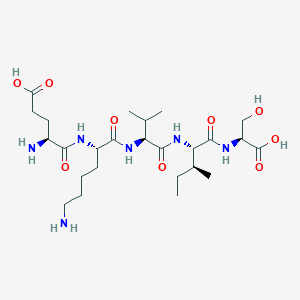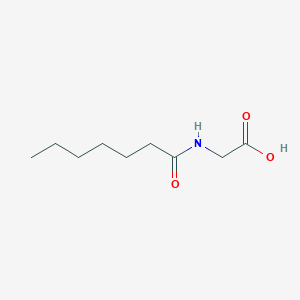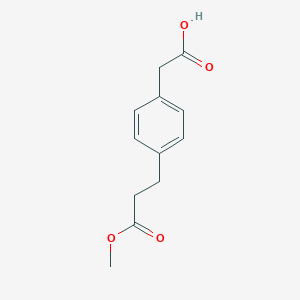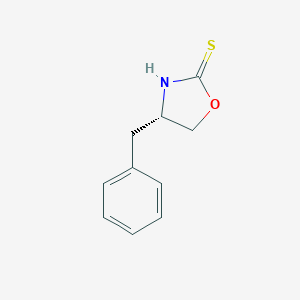![molecular formula C17H16ClN B125378 5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine CAS No. 51551-40-7](/img/structure/B125378.png)
5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3-Chloropropyl)benzobbenzazepine is a psychoactive compound belonging to the benzazepine class of chemicals. It was first synthesized in the 1960s and has been studied for its potential therapeutic effects in various medical conditions. Benzazepines are heterocyclic compounds consisting of a benzene ring fused to an azepine ring, and they have shown promise in treating a range of diseases due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Chloropropyl)benzobbenzazepine typically involves the reaction of 3-phenylpropan-1-amine with appropriate reagents. One common method includes acylation with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . This method is efficient and yields the desired benzazepine derivative.
Industrial Production Methods: Industrial production of benzazepine derivatives often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules from simple starting materials. For example, a four-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of hydrogen peroxide (H₂O₂) has been used to synthesize benzazepine derivatives .
Chemical Reactions Analysis
Types of Reactions: 11-(3-Chloropropyl)benzobbenzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
11-(3-Chloropropyl)benzob
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems, including its potential as a sodium channel blocker and inhibitor of squalene synthase.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 11-(3-Chloropropyl)benzobbenzazepine involves its interaction with specific molecular targets and pathways. It has been shown to act as a sodium channel blocker, which can modulate the flow of sodium ions across cell membranes. This action is crucial in regulating neuronal excitability and can have therapeutic effects in conditions such as epilepsy and neuropathic pain . Additionally, it inhibits squalene synthase, an enzyme involved in cholesterol biosynthesis, making it a potential candidate for treating hyperlipidemia .
Comparison with Similar Compounds
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Fenoldopam: A dopamine receptor agonist used to treat hypertension.
Ivabradine: A medication used to treat certain heart conditions by reducing heart rate.
Semagacestat: A gamma-secretase inhibitor investigated for its potential in treating Alzheimer’s disease.
Uniqueness: 11-(3-Chloropropyl)benzobbenzazepine is unique due to its specific chemical structure, which allows it to interact with multiple biological targets. Its ability to act as both a sodium channel blocker and a squalene synthase inhibitor sets it apart from other benzazepine derivatives, providing a broader range of potential therapeutic applications .
Properties
IUPAC Name |
11-(3-chloropropyl)benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-11H,5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPWUMQXKGILM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
